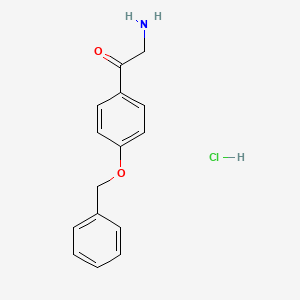

2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride

Description

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS 19745-72-3), also known as α-amino-4-hydroxyacetophenone hydrochloride, is a white to off-white crystalline powder with a molecular formula of C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol . It is highly soluble in water and alcohol, making it suitable for pharmaceutical formulations . The compound is synthesized via multiple routes, including:

- Oxidation of 1-(4-hydroxyphenyl)-2-aminoethanol under high pH conditions .

- Hydrogenation of p-hydroxyisonitrosoacetophenone using Pd/C in acetic acid .

- Treatment of its free base with hydrochloric acid .

This compound serves as a key intermediate in drug synthesis, particularly for analgesics and antipyretics like paracetamol derivatives . Its structural features, such as the hydroxyl group at the para position and the protonated amino group, enhance its reactivity in nucleophilic substitution and condensation reactions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-(4-phenylmethoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSLZDNYWMHWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride typically involves the reaction of 4-benzyloxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the ethanone structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction may produce benzyloxyphenylethanol .

Scientific Research Applications

2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-aminoacetophenone derivatives vary significantly based on substituents on the phenyl ring. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, Br): Chloro and bromo derivatives exhibit higher molecular weights and melting points compared to the hydroxyl analog. The 4-chloro derivative (214.08 g/mol) is notably used in antidepressant research due to enhanced stability and lipophilicity .

- Electron-Donating Groups (e.g., OH, OCH₃): The 4-hydroxy compound’s solubility in polar solvents facilitates its use in aqueous pharmaceutical formulations . In contrast, methoxy groups (as in bk-2C-B) reduce solubility but enhance metabolic stability, contributing to psychoactive effects .

- Isotope-Labeled Derivatives: Deuterated analogs (e.g., methyl-d3) are critical in tracing metabolic pathways without altering chemical reactivity .

Pharmacological Activity

- 4-Hydroxy Compound: Demonstrates analgesic properties due to structural similarity to paracetamol .

- bk-2C-B: Acts as a serotonin receptor agonist, linked to hallucinogenic effects .

Stability and Degradation

- The 4-hydroxy derivative undergoes photodegradation to quinone derivatives under UV light .

- bk-2C-B produces brominated pyrolysis products, detectable via GC-MS in forensic analysis .

Biological Activity

2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for 2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride is . Its structure features an amino group, a benzyloxy substituent, and a ketone functionality, which contribute to its biological activity.

The primary mechanism of action for 2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride involves the inhibition of FGFRs. These receptors are crucial in various cellular processes, including proliferation and differentiation. By binding to FGFRs, the compound disrupts downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cancer cell proliferation and increased apoptosis .

Anticancer Properties

Research indicates that 2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride exhibits significant anticancer properties. It has been studied for its effectiveness against various cancer cell lines, demonstrating potent cytotoxicity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.76 |

| U-937 (Acute Monocytic Leukemia) | 0.65 |

| CEM-13 (T Acute Lymphoblastic Leukemia) | 0.12 |

These values suggest that the compound is more effective than some established chemotherapeutics like doxorubicin .

Apoptosis Induction

Flow cytometry assays have shown that the compound induces apoptosis in a dose-dependent manner across various cancer cell lines. This apoptotic effect is attributed to the compound's ability to interfere with critical survival pathways in cancer cells .

Case Studies

Several studies have highlighted the potential of 2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride in clinical applications:

- Study on MCF-7 Cells : A study evaluated the compound's effects on MCF-7 cells, revealing an IC50 value of 0.76 µM, indicating strong antiproliferative activity compared to standard treatments .

- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy in reducing tumor growth in preclinical models, suggesting its potential role in combination therapy strategies for cancer treatment .

Pharmacological Applications

Given its biological activity, 2-Amino-1-(4-benzyloxyphenyl)ethanone hydrochloride is being explored for several therapeutic applications:

- Cancer Treatment : As a targeted therapy for cancers exhibiting FGFR overexpression or mutations.

- Drug Development : Potential use as a lead compound in the design of new anticancer drugs targeting FGFR pathways.

Q & A

Q. Optimization Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance amination efficiency compared to ethanol .

- Catalyst Loading : Excess AlCl₃ (>1.5 eq.) in Friedel-Crafts reactions improves yield but may increase side products .

Q. Methodological Resolution :

- Comparative QSAR Studies : Use computational models to correlate substituent Hammett constants (σ) with bioactivity .

- Solubility Optimization : Co-solvent systems (e.g., PEG-400/water) improve bioavailability for hydrophobic derivatives .

Advanced: How can crystallographic data resolve structural ambiguities in polymorphic forms?

Answer:

- SHELX Refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles to distinguish polymorphs. For example:

- Contradiction Management : Discrepancies in reported melting points (e.g., 190°C vs. 193°C) are resolved by SC-XRD to confirm distinct crystalline phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.